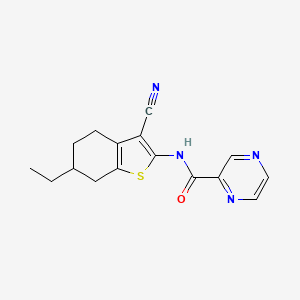

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyrazine carboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate.

Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) as the solvent, with heating to facilitate the formation of the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the desired benzothiophene derivative.

Final Step:

Chemical Reactions Analysis

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an inhibitor of bacterial DNA helicases and nucleases, making it a candidate for antibacterial drug development.

Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic properties.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as bacterial DNA helicases and nucleases. The compound inhibits these enzymes by binding to their active sites, thereby preventing the unwinding and cleavage of DNA. This inhibition disrupts bacterial DNA replication and repair processes, leading to bacterial cell death .

Comparison with Similar Compounds

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: This compound lacks the ethyl group, which may affect its binding affinity and specificity.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides: These compounds have been studied as inhibitors of JNK2 and JNK3 kinases, highlighting their potential in cancer therapy.

1-acetyl-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide: This derivative features an additional piperidine ring, which may enhance its pharmacokinetic properties.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C17H20N4OS2

- Molecular Weight: 360.5 g/mol

- Purity: Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been investigated for its potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate that the cyano group forms hydrogen bonds with critical amino acids in the enzyme's active site, suggesting a strong binding affinity .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Compounds related to this structure have shown promising activity against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma) with IC50 values indicating potent effects .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory potential. In silico studies revealed that it selectively inhibits 5-LOX while exhibiting weak binding to cyclooxygenase (COX)-2, which is pivotal in mediating inflammation . This selectivity may lead to fewer side effects compared to non-selective inhibitors.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the molecular structure significantly impact biological activity. Key findings include:

- Electron-donating groups enhance activity, while electron-withdrawing groups reduce it.

- The presence of a cyano group at position 3 is crucial for maintaining high binding affinity to target enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine derivatives:

- Anticancer Evaluation:

- Inhibition Studies:

- Therapeutic Applications:

- The compound's unique structural features suggest potential applications in developing new anti-inflammatory and anticancer therapies.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C16H16N4OS |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C16H16N4OS/c1-2-10-3-4-11-12(8-17)16(22-14(11)7-10)20-15(21)13-9-18-5-6-19-13/h5-6,9-10H,2-4,7H2,1H3,(H,20,21) |

InChI Key |

QFSMZTFWDATMLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.